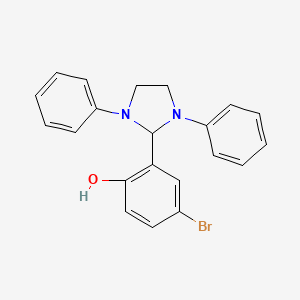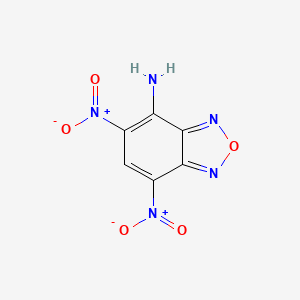
5-Chloro-2-(methylsulfanyl)-4-(pyrrolidine-1-carbonyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(methylsulfanyl)-4-(pyrrolidine-1-carbonyl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a chloro group, a methylsulfanyl group, and a pyrrolidine-1-carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(methylsulfanyl)-4-(pyrrolidine-1-carbonyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of Substituents: The chloro, methylsulfanyl, and pyrrolidine-1-carbonyl groups can be introduced through various substitution reactions. For example, the chloro group can be introduced via chlorination using reagents like thionyl chloride or phosphorus pentachloride. The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using methylthiol. The pyrrolidine-1-carbonyl group can be introduced through an acylation reaction using pyrrolidine and an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-(methylsulfanyl)-4-(pyrrolidine-1-carbonyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted pyrimidines.
Applications De Recherche Scientifique
5-Chloro-2-(methylsulfanyl)-4-(pyrrolidine-1-carbonyl)pyrimidine has various scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(methylsulfanyl)-4-(pyrrolidine-1-carbonyl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary depending on the specific compound it is used to synthesize.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-(methylsulfanyl)pyrimidine: Lacks the pyrrolidine-1-carbonyl group.
2-(Methylsulfanyl)-4-(pyrrolidine-1-carbonyl)pyrimidine: Lacks the chloro group.
5-Chloro-4-(pyrrolidine-1-carbonyl)pyrimidine: Lacks the methylsulfanyl group.
Uniqueness
5-Chloro-2-(methylsulfanyl)-4-(pyrrolidine-1-carbonyl)pyrimidine is unique due to the presence of all three substituents (chloro, methylsulfanyl, and pyrrolidine-1-carbonyl) on the pyrimidine ring. This combination of substituents can impart specific chemical and biological properties that are not present in similar compounds.
Propriétés
IUPAC Name |
(5-chloro-2-methylsulfanylpyrimidin-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3OS/c1-16-10-12-6-7(11)8(13-10)9(15)14-4-2-3-5-14/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZYDQZNBNRHNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)N2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(benzimidazol-1-yl)-1-[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]propan-1-one](/img/structure/B5380522.png)
![[4-(diethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]ethylcyanamide](/img/structure/B5380525.png)
![N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-amine](/img/structure/B5380531.png)


![2-{2-[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}phenol](/img/structure/B5380555.png)
![ethyl 2-{[5-(4-bromophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5380562.png)
![1-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5380570.png)
![N-cyclopropyl-2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[(2E)-3-phenyl-2-propen-1-yl]acetamide](/img/structure/B5380577.png)

![4-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1-methyl-1H-pyrrole-2-carbonitrile](/img/structure/B5380587.png)
![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5380608.png)
![(4E)-5-methyl-4-[[4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl]methylidene]-2-phenylpyrazol-3-one](/img/structure/B5380615.png)
![3H-Pyrrolo[2,3-b]quinoxaline, 3a,4,9,9a-tetrahydro-4-ethyl-2-diethylamino-3-phenyl-](/img/structure/B5380635.png)
